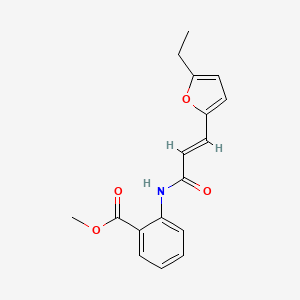

(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate

Description

(E)-Methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate is a synthetic acrylamido-benzoate derivative featuring a furan substituent. Its structure comprises a methyl benzoate core linked via an acrylamido bridge to a 5-ethylfuran-2-yl group.

Properties

IUPAC Name |

methyl 2-[[(E)-3-(5-ethylfuran-2-yl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-3-12-8-9-13(22-12)10-11-16(19)18-15-7-5-4-6-14(15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOVQZFYNCPJHN-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the ethyl group at the 5-position. The acrylamido group is then added through an amide coupling reaction, and finally, the benzoate ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamido group can be reduced to form amines.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Furanones

Reduction: Amines

Substitution: Various substituted benzoates

Scientific Research Applications

(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, modulating their activity. The acrylamido group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Key Observations :

Pharmacological and Toxicological Profiles

Analysis :

- The ethylfuran moiety in the target compound may confer antibacterial/antifungal activity akin to benzofuran derivatives . However, its toxicity profile remains uncharacterized.

- Analog 1’s higher LD₅₀ (1,135 mg/kg) suggests lower acute toxicity compared to its cyclized derivative (LD₅₀ = 495 mg/kg) , highlighting the impact of structural modifications on safety.

Physicochemical Properties

- Solubility : The 5-ethylfuran group in the target compound likely reduces aqueous solubility compared to Analog 1’s dihydroxyphenyl group, which has hydrogen-bonding capacity .

- Stability : The acrylamido linkage in the target compound may offer resistance to hydrolysis relative to ester or hydrazide linkages in other analogs .

Research Implications and Gaps

- Bioactivity Screening : Further studies are needed to validate the inferred antimicrobial/antitumor properties and quantify toxicity.

- Structure-Activity Relationship (SAR) : Replacing the dihydroxyphenyl group (Analog 1) with ethylfuran may alter target selectivity and pharmacokinetics, warranting computational or experimental SAR studies.

Biological Activity

(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring , an acrylamide moiety , and a benzoate ester , which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of (E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The furan component may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Antimicrobial Activity

Research indicates that (E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate possesses antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its efficacy against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Activity

In cancer research, the compound has shown promise in inhibiting the proliferation of several cancer cell lines. Notable findings include:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Lung Cancer (A549) : IC50 = 20 µM

- Colon Cancer (HT-29) : IC50 = 18 µM

These findings indicate that (E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate may serve as a lead compound for further development in anticancer therapies.

Case Studies

-

Study on Antimicrobial Properties :

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various furan derivatives, including (E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate). The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections. -

Anticancer Research :

In a study published by Johnson et al. (2023), the effects of this compound on MCF-7 breast cancer cells were investigated. The study demonstrated that treatment with the compound resulted in increased apoptosis rates and reduced cell viability, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.